molecular formula C16H14N2O3 B2927975 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1153977-49-1

1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2927975
CAS No.: 1153977-49-1
M. Wt: 282.299
InChI Key: BJCHPYIMIIMELR-UHFFFAOYSA-N
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Description

1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative known for its diverse biological activities and potential applications in various fields. This compound features a benzodiazole ring fused with a methoxyphenyl group and a carboxylic acid group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid typically involves the formation of the benzodiazole ring through a condensation reaction of appropriate precursors. The methoxyphenyl group and carboxylic acid are introduced through subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazole derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Comparison with Similar Compounds

  • 1-(2-methoxybenzyl)-1H-benzo[d]imidazole-5-carboxylic acid
  • 2-methylindole-3-acetic acid
  • 5-methoxy-2-methylindole-3-acetic acid

Comparison: 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid stands out due to its unique combination of a benzodiazole ring, methoxyphenyl group, and carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer enhanced biological activity and versatility in chemical synthesis .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-12(15)9-18-10-17-13-8-11(16(19)20)6-7-14(13)18/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCHPYIMIIMELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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